N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide is a complex organic compound that features a fluorobenzyl group, a pyrido-pyrrolo-pyrimidine core, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the pyrido-pyrrolo-pyrimidine core: This could involve cyclization reactions starting from appropriate pyridine and pyrrole derivatives.
Introduction of the 4-fluorobenzyl group: This step might involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a nucleophilic site on the core structure.
Acetamide formation: This could be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group or the pyrimidine ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorobenzyl group could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[740
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic applications in treating diseases like cancer, inflammation, or infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-[2-methyl-10-oxo-5,7,8,10-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(6H)-yl]acetamide
- N-(4-methylbenzyl)-2-[2-methyl-10-oxo-5,7,8,10-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(6H)-yl]acetamide
Uniqueness
The presence of the fluorobenzyl group in N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide might confer unique properties such as increased lipophilicity, metabolic stability, or specific interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-13-10-16-19(20(27)24-9-3-2-4-17(24)23-16)25(13)12-18(26)22-11-14-5-7-15(21)8-6-14/h5-8,10H,2-4,9,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZINJBABFVNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC(=O)NCC3=CC=C(C=C3)F)C(=O)N4CCCCC4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.